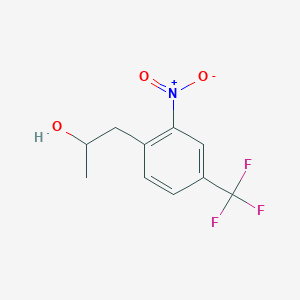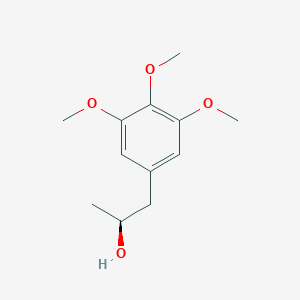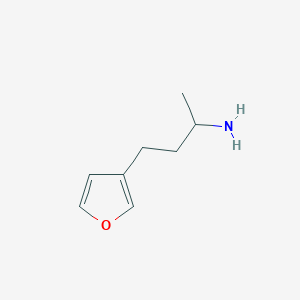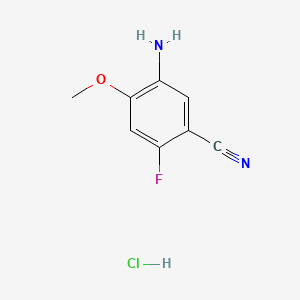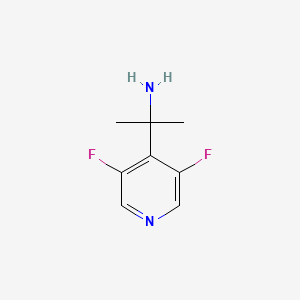
2-(3,5-Difluoropyridin-4-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Difluoropyridin-4-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C8H10F2N2 and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of two fluorine atoms on the pyridine ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoropyridin-4-yl)propan-2-amine typically involves the reaction of 3,5-difluoropyridine-4-carbonitrile with a Grignard reagent, such as methylmagnesium chloride (CH3MgCl), in the presence of a titanium catalyst like titanium isopropoxide (Ti(Oi-Pr)4). The reaction is carried out in a solvent like toluene at elevated temperatures (around 100°C) for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Difluoropyridin-4-yl)propan-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary amines or primary amines.
Applications De Recherche Scientifique
2-(3,5-Difluoropyridin-4-yl)propan-2-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Difluoropyridin-4-yl)propan-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of fluorine atoms which can alter the compound’s electronic properties and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine
- 3,5-Difluoropyridine
- 2,6-Difluoropyridine
Uniqueness
2-(3,5-Difluoropyridin-4-yl)propan-2-amine is unique due to the specific positioning of the fluorine atoms on the pyridine ring and the presence of the amine group. This combination imparts distinct chemical properties and reactivity compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C8H10F2N2 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
2-(3,5-difluoropyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H10F2N2/c1-8(2,11)7-5(9)3-12-4-6(7)10/h3-4H,11H2,1-2H3 |
Clé InChI |
QONRKXYCIQWDDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=NC=C1F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


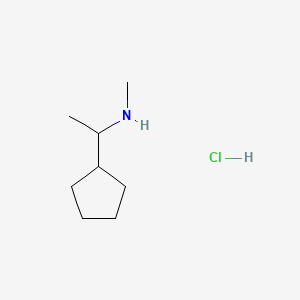
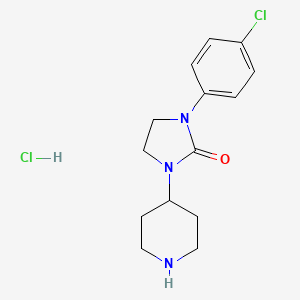
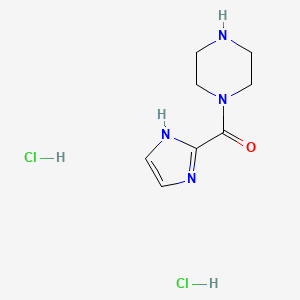
![2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
![Benzene, 1-[(difluoromethyl)thio]-4-isocyanato-](/img/structure/B13588613.png)
![tert-butylN-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B13588617.png)
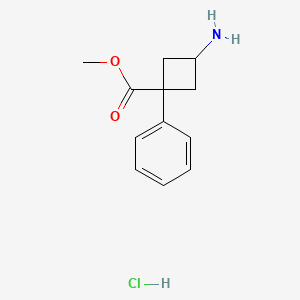
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13588629.png)
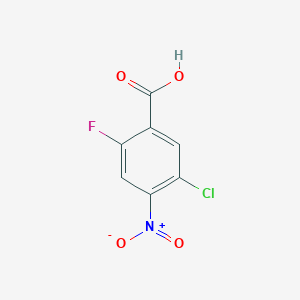
![Methyl2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13588646.png)
